3-amino-N-phenylpyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

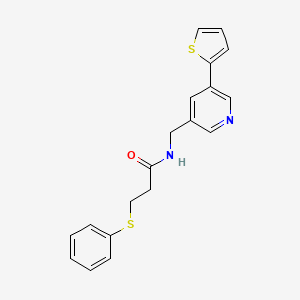

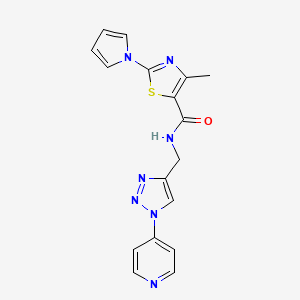

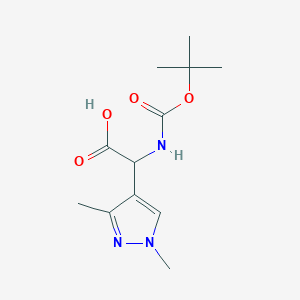

3-amino-N-phenylpyrazine-2-carboxamide is a derivative of 3-aminopyrazine-2-carboxamides . It is a part of a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .

Synthesis Analysis

The design and synthesis of a series of N-substituted 3-aminopyrazine-2-carboxamides, including 3-amino-N-phenylpyrazine-2-carboxamide, have been reported . The three-dimensional structures of these compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .Chemical Reactions Analysis

The chemical reactions involving 3-amino-N-phenylpyrazine-2-carboxamide are not explicitly mentioned in the available sources .Scientific Research Applications

Synthesis and Anti-infective Properties

- A study by Zítko, Franco, and Paterová (2018) focused on synthesizing a series of 5-amino-N-phenylpyrazine-2-carboxamides. They evaluated these compounds for in vitro anti-infective properties. Notably, one compound showed moderate antibacterial activity against Staphylococcus aureus, but no antifungal activity was detected. Some compounds exhibited moderate antiviral activity against influenza A viruses (Zítko, Franco, & Paterová, 2018).

Pteridine Studies and Derivatives Synthesis

- Albert (1979) conducted a study on the conversion of 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-one derivatives. This research explored different methods for the transformation of these compounds, highlighting their potential for synthesizing biologically important molecules (Albert, 1979).

Homogeneous Catalytic Aminocarbonylation

- Takács, Jakab, Petz, and Kollár (2007) investigated the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including iodopyrazine. This study is relevant for the synthesis of N-substituted nicotinamide related compounds, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Fluorescence Labeling for Saccharides Analysis

- Yamamoto, Hamase, and Zaitsu (2003) found 2-amino-3-phenylpyrazine to be a sensitive fluorescence labeling reagent for saccharides with a reducing end. This method was effectively used for analyzing monosaccharides in glycoproteins (Yamamoto, Hamase, & Zaitsu, 2003).

Design and Synthesis of Optically Active Compounds

- Sívek, Pytela, and Bureš (2008) synthesized optically active carboxamides based on the 2-phenylimidazole and featuring amino acid residues. These compounds were evaluated as N-chelating ligands for potential applications in Henry or Aldol reactions (Sívek, Pytela, & Bureš, 2008).

Synthesis and Antimicrobial Evaluation

- Bouz, Semelková, Janďourek, Konečná, Paterová, Navrátilová, Kubíček, Kuneš, Doležal, and Zítko (2019) reported the synthesis and antimicrobial activity of N-substituted 3-aminopyrazine-2-carboxamides. These compounds exhibited significant activity against Mycobacterium tuberculosis and other strains, as well as showing antibacterial and antifungal activities (Bouz et al., 2019).

Amidrazones for Anticancer Activity

- Cocco, Congiu, Lilliu, and Onnis (2006) explored the synthesis of diaminopyrazoles from amidrazones, investigating their potential anticancer activity. This research provides insight into the development of new antitumoral agents (Cocco, Congiu, Lilliu, & Onnis, 2006).

Antiproliferative Activity Studies

- Raffa, Maggio, Cascioferro, Raimondi, Schillaci, Gallo, Daidone, Plescia, Meneghetti, Bombieri, Di Cristina, Pipitone, Grimaudo, and Tolomeo (2009) synthesized a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, which exhibited significant antiproliferative activity against various cancer cell lines (Raffa et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-amino-N-phenylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-10-9(13-6-7-14-10)11(16)15-8-4-2-1-3-5-8/h1-7H,(H2,12,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTGTAZMHHRJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-phenylpyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)

![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)